Glucuronyl-LNT
Description
Glucuronyl-Lacto-N-tetraose (Glucuronyl-LNT) is a human milk oligosaccharide (HMO) characterized by its unique structural modifications. It consists of a lactose core (Galβ1-4Glc) extended with N-acetyllactosamine (Galβ1-3GlcNAc) and further modified by a glucuronic acid (GlcA) residue at the β1-3 position of the terminal galactose. Its molecular formula is C₃₂H₅₂NO₂₇Na, with a molecular weight of 883.75 . This compound is part of a broader class of HMOs that play critical roles in infant health, including immune modulation, gut microbiota development, and pathogen inhibition. It is commercially available as a reference standard for research and industrial applications in infant nutrition and glycobiology .
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
GlcAβ1-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Glucuronyl-LNT belongs to the Lacto-N-tetraose (LNT) family, which includes structurally related oligosaccharides with variations in glycosidic linkages and substituents. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Comparative Insights
Structural Differentiation :
- This compound is distinguished by its glucuronic acid substitution, which introduces a negatively charged carboxyl group absent in LNT. This modification enhances its solubility and interaction with immune receptors .
- In contrast, sialylated analogs (LSTa, LSTd) incorporate sialic acid (Neu5Ac) , altering charge and specificity for microbial adhesion .
Functional Roles: this compound: Demonstrates anti-inflammatory activity by binding to dendritic cell receptors, modulating cytokine production . LNT: Serves as a backbone for more complex HMOs; promotes bifidobacterial growth in the infant gut . Sialylated Variants (LSTa/d): Critical for brain development and pathogen decoy functions (e.g., inhibiting norovirus binding) .
Industrial and Research Applications :
- This compound is utilized in infant formula to mimic human milk’s bioactivity, whereas sialylated and fucosylated derivatives are prioritized in vaccine development and microbiome studies .
Physicochemical Properties :
- The addition of glucuronic acid increases this compound’s molecular weight (~883.75) compared to LNT (~707.62), impacting its chromatographic behavior and purification challenges .
Notes
- Commercial Availability: this compound is supplied by specialized manufacturers like Shanghai Huicheng Biotechnology (5 mg vials) and Elicityl (product code GLY181), emphasizing its niche research applications .
- Regulatory Status: Approved as a novel food ingredient in the EU for infant nutrition, reflecting its safety and functional equivalence to natural HMOs .
- Research Gaps: Limited comparative studies on the bioavailability and dose-response effects of this compound versus sialylated/fucosylated analogs warrant further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
